Regioisomeric Specificity for Targeted Synthetic Utility vs. 4-(3-Chlorophenyl)-2-butanone
The primary differential advantage of 1-(3-Chlorophenyl)butan-2-one (where the aromatic group is on C1 of the butanone chain) is its distinct chemical identity and reactivity compared to its regioisomer, 4-(3-Chlorophenyl)-2-butanone (CAS 3506-73-8, where the aromatic group is on C4). This positional difference is fundamental for synthetic chemistry. While both share the same molecular formula (C10H11ClO), their physical properties differ: the target compound has a predicted density of 1.1±0.0 g/cm³ and a boiling point of 254.5±0.0 °C at 760 mmHg [1], while its 4-substituted regioisomer is reported to have a density of 1.092±0.06 g/cm³ and a boiling point of 263.4±23.0 °C at 760 mmHg . This variance in boiling point and density is a direct consequence of their different molecular architectures, which translates to different behavior in distillation, chromatography, and reaction kinetics .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 254.5±0.0 °C at 760 mmHg |
| Comparator Or Baseline | 4-(3-Chlorophenyl)-2-butanone: 263.4±23.0 °C at 760 mmHg |
| Quantified Difference | Difference of approximately 8.9 °C |
| Conditions | Predicted physicochemical properties from authoritative databases [1]. |
Why This Matters
The 8.9 °C difference in predicted boiling point is a practical, quantifiable parameter for purification process development, directly impacting the choice of distillation or separation techniques when handling this compound versus its regioisomer.
- [1] ChemSrc. 1-(3-Chlorophenyl)butan-2-one (CAS 1181404-78-3) Chemical & Physical Properties. 2018. View Source
